(S)-2-Amino-2-(benzofuran-2-YL)acetic acid
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Overview
Description
(S)-2-Amino-2-(benzofuran-2-YL)acetic acid is a chiral amino acid derivative that features a benzofuran moiety. Benzofuran is a heterocyclic compound consisting of a fused benzene and furan ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(benzofuran-2-YL)acetic acid typically involves the following steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions.
Introduction of Amino Acid Moiety: The amino acid moiety can be introduced through the reaction of the benzofuran derivative with an appropriate amino acid precursor under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(benzofuran-2-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzofuran ring can undergo electrophilic and nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or aminated benzofuran derivatives.
Scientific Research Applications
(S)-2-Amino-2-(benzofuran-2-YL)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(benzofuran-2-YL)acetic acid involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, leading to modulation of biological activities. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(benzofuran-2-YL)propanoic acid: Another amino acid derivative with a benzofuran moiety.
2-(Benzofuran-2-YL)acetic acid: A simpler derivative lacking the amino group.
Uniqueness
(S)-2-Amino-2-(benzofuran-2-YL)acetic acid is unique due to its chiral nature and the presence of both an amino acid and benzofuran moiety. This combination imparts distinct biological and chemical properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-amino-2-(1-benzofuran-2-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c11-9(10(12)13)8-5-6-3-1-2-4-7(6)14-8/h1-5,9H,11H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSKXCUSMBAOPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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